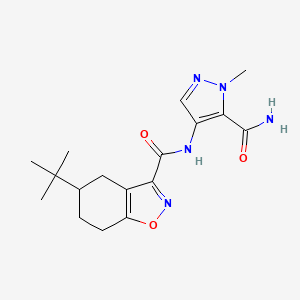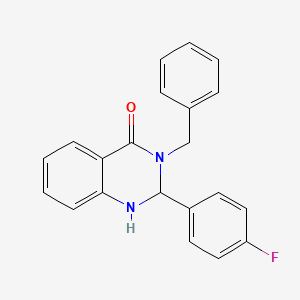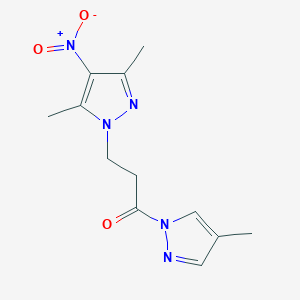![molecular formula C13H10F2N2O3S B10945611 ({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B10945611.png)
({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidinyl group through a sulfanyl linkage. The acetic acid moiety completes the structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxyphenyl Intermediate:
Pyrimidinylation: The difluoromethoxyphenyl intermediate is then reacted with a pyrimidine derivative under specific conditions to form the pyrimidinyl group.
Sulfanylation: The pyrimidinylated intermediate undergoes a sulfanylation reaction to introduce the sulfanyl linkage.
Acetylation: Finally, the compound is acetylated to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidinyl group can facilitate interactions with nucleic acids or proteins. The sulfanyl linkage may play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Difluoromethoxy)phenyl)acetic acid: Shares the difluoromethoxyphenyl group but lacks the pyrimidinyl and sulfanyl groups.
2-(Difluoromethoxy)phenyl isothiocyanate: Contains the difluoromethoxyphenyl group but has an isothiocyanate moiety instead of the pyrimidinyl and sulfanyl groups.
Uniqueness
2-({4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the pyrimidinyl group, in particular, distinguishes it from other similar compounds and enhances its potential for specific applications in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C13H10F2N2O3S |
|---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C13H10F2N2O3S/c14-12(15)20-9-3-1-8(2-4-9)10-5-6-16-13(17-10)21-7-11(18)19/h1-6,12H,7H2,(H,18,19) |
InChI Key |
MAKLSKQHYKGRBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10945528.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10945536.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10945537.png)
![2,4-dichloro-N-(2-chlorobenzyl)-5-[(2-chlorobenzyl)sulfamoyl]benzamide](/img/structure/B10945543.png)

![2-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B10945564.png)
![N-(5-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10945572.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10945578.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10945584.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10945596.png)
![1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10945601.png)


